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Compound of Interest

Compound Name: 3-Bromopyridine-2-carbonitrile

Cat. No.: B014651 Get Quote

An In-depth Technical Guide on the Crystal Structure of 3-Bromopyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-
Bromopyridine-2-carbonitrile (C₆H₃BrN₂), a key heterocyclic building block in medicinal

chemistry and materials science. The document details the crystallographic data, experimental

procedures for its synthesis and crystallization, and the analytical methods used for its

characterization.

Introduction
3-Bromopyridine-2-carbonitrile, also known as 3-bromopicolinonitrile, is a pyridine derivative

featuring a cyano group at the 2-position and a bromine atom at the 3-position.[1][2] This

substitution pattern offers distinct reactive sites, making it a valuable intermediate for

synthesizing a range of complex molecules, including pharmaceuticals and functional

materials.[2] Understanding its three-dimensional structure is crucial for predicting its reactivity,

intermolecular interactions, and potential for polymorphism, which are critical parameters in

drug development and materials design. This guide summarizes the definitive crystal structure

determination as reported by Sharif et al. (2019).[1]

Crystal Structure and Molecular Packing
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The crystal structure of 3-Bromopyridine-2-carbonitrile was determined by single-crystal X-

ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[3][4] The

molecular structure is essentially planar.

The crystal packing is primarily stabilized by two key intermolecular interactions:

Halogen Bonding: Short intermolecular contacts are observed between the bromine atom of

one molecule and the nitrogen atom of the cyano group of an adjacent molecule (Br1···N2),

with a contact distance of 3.1237 (17) Å.[1][5]

π–π Stacking: The pyridine rings engage in π–π stacking interactions along the c-axis,

further consolidating the crystal packing. The centroid-to-centroid distance between stacked

rings is 3.7893 (9) Å.[1][5]

These non-covalent interactions are critical in defining the supramolecular architecture of the

compound in the solid state.

Quantitative Crystallographic Data
The crystallographic data and refinement parameters for 3-Bromopyridine-2-carbonitrile are

summarized in the tables below.[5]

Table 1: Crystal Data
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Parameter Value

Chemical Formula C₆H₃BrN₂

Formula Weight 183.01 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.8821 (2)

b (Å) 11.7480 (3)

c (Å) 7.4169 (2)

α (°) 90

β (°) 113.906 (1)

γ (°) 90

Volume (Å³) 627.88 (3)

Z 4

Temperature (K) 150

F(000) 352

Crystal Size (mm) 0.43 × 0.39 × 0.22

Table 2: Data Collection and Refinement
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Parameter Value

Diffractometer Bruker Kappa APEXII DUO

Radiation Mo Kα (λ = 0.71073 Å)

θ range for data collection (°) 2.8–28.8

Index ranges (h, k, l) -10→10, -15→15, -10→8

Reflections collected 10283

Independent reflections 1637

R_int 0.020

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1637 / 0 / 82

Goodness-of-fit on F² 1.16

Final R indices [I>2σ(I)] R₁ = 0.0169, wR₂ = 0.0416

R indices (all data) R₁ = 0.0201, wR₂ = 0.0428

Largest diff. peak/hole (e Å⁻³) 0.38 / -0.37

Experimental Protocols
The following sections detail the methodologies employed for the synthesis, crystallization, and

characterization of 3-Bromopyridine-2-carbonitrile.[1][5]

Synthesis
The title compound was synthesized via a cyanation reaction of 2,3-dibromopyridine.

Reaction Setup: A mixture was prepared in an Ace pressure tube containing:

2,3-dibromopyridine (1.0 mmol, 237 mg)

K₄[Fe(CN)₆]·3H₂O (0.4 mmol, 169 mg)
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Na₂CO₃ (1.2 mmol, 127 mg)

CuI (0.1 mmol, 19 mg)

1-butyl-imidazole (2.0 mmol, 248 mg)

o-xylene (2 ml)

Reaction Conditions: The reaction mixture was stirred at 160 °C for 24 hours.

Work-up and Purification:

After cooling, the reaction was quenched with water and diluted with dichloromethane.

The organic layer was separated.

The aqueous layer was extracted three times with dichloromethane (3 x 20 ml).

The combined organic layers were dried over anhydrous Na₂SO₄.

The solvent was removed in vacuo.

The crude product was purified by column chromatography on silica gel using an ethyl

acetate/n-hexane (1:1 v/v) eluent to yield the final product.

Crystallization
Single crystals suitable for X-ray diffraction were obtained through slow evaporation. The

purified product was dissolved in a 1:1 (v/v) solution of ethyl acetate and heptane. Slow

evaporation of the solvent at room temperature yielded crystals appropriate for analysis.[5]

Characterization and Data Collection
Spectroscopic Analysis: The compound was characterized by ¹H NMR, ¹³C NMR, and Gas

Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.[1][5]

X-ray Diffraction: A suitable single crystal was mounted on a Bruker Kappa APEXII DUO

diffractometer. Data were collected at 150 K using Mo Kα radiation. A multi-scan absorption
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correction was applied to the collected data. The structure was solved and refined using

standard crystallographic software packages.[5]

Experimental and Analytical Workflow
The logical flow from starting materials to final structural analysis is depicted in the diagram

below.
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Experimental Workflow for 3-Bromopyridine-2-carbonitrile
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Caption: Workflow from synthesis to crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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